molecular formula C24H30Cl2N2O2 B1680055 RS 17053 hydrochloride CAS No. 169505-93-5

RS 17053 hydrochloride

Cat. No.: B1680055
CAS No.: 169505-93-5
M. Wt: 449.4 g/mol
InChI Key: QFOPFGRPNPCPBX-UHFFFAOYSA-N
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Description

RS 17053 hydrochloride is a potent and selective antagonist of the alpha-1A adrenoceptor. This compound is known for its high affinity for alpha-1A receptors, with a pKi value of 9.1 in native cell membranes and a pA2 value of 9.8 in functional assays . It is primarily used in scientific research to study the role of alpha-1A adrenoceptors in various physiological and pathological processes.

Scientific Research Applications

RS 17053 hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the properties and functions of alpha-1A adrenoceptors.

    Biology: The compound is used to investigate the role of alpha-1A adrenoceptors in various biological processes, including neurotransmission and smooth muscle contraction.

    Medicine: this compound is used in preclinical studies to explore its potential therapeutic effects in conditions such as hypertension, benign prostatic hyperplasia, and other disorders involving alpha-1A adrenoceptors.

    Industry: The compound is used in the development of new drugs targeting alpha-1A adrenoceptors.

Mechanism of Action

Target of Action

RS 17053 hydrochloride is a potent and selective antagonist of the α1A adrenoceptor . The α1A adrenoceptor is a type of adrenergic receptor, which is a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine.

Mode of Action

This compound interacts with its target, the α1A adrenoceptor, by binding to it selectively. This binding inhibits the receptor’s activity, thereby preventing the physiological responses typically triggered by the receptor’s activation .

Biochemical Pathways

The α1A adrenoceptor is involved in various physiological processes, including the regulation of blood pressure and the contraction of smooth muscle tissues. By antagonizing this receptor, this compound can affect these processes .

Result of Action

This compound’s antagonistic action on the α1A adrenoceptor can lead to various molecular and cellular effects. For instance, it can inhibit norepinephrine-induced contractions in isolated rat kidney and mesenteric arteries . It can also suppress food intake when administered at a dose of 10 mg/kg .

Preparation Methods

The synthesis of RS 17053 hydrochloride involves multiple steps, starting with the preparation of the core indole structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the above synthetic route to ensure high yield and purity.

Chemical Reactions Analysis

RS 17053 hydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group or other reactive sites in the molecule.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, thiols, and alcohols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

RS 17053 hydrochloride is unique in its high selectivity for alpha-1A adrenoceptors compared to other subtypes such as alpha-1B and alpha-1D adrenoceptors. Similar compounds include:

These compounds differ in their selectivity, potency, and pharmacokinetic profiles, making this compound a valuable tool for specific research applications.

Properties

IUPAC Name

1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN2O2.ClH/c1-24(2,14-18-15-26-21-10-9-19(25)13-20(18)21)27-11-12-28-22-5-3-4-6-23(22)29-16-17-7-8-17;/h3-6,9-10,13,15,17,26-27H,7-8,11-12,14,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOPFGRPNPCPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CNC2=C1C=C(C=C2)Cl)NCCOC3=CC=CC=C3OCC4CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169505-93-5
Record name RS 17053
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169505935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

2-[2-(cyclopropylmethyloxy)phenoxy]ethyl methanesulfonate (8.0 g, 28.0 mmol) and potassium iodide (4.65 g, 28.0 mmol) were combined in DMF and the mixture was stirred at 120° C. for 15 minutes. [2-(5-Chloro-1H-indol-3-yl)-1,1-dimethyl-ethyl]amine (4.77 g, 21.7 mmol) and potassium carbonate (5.8 g, 42.0 mmol) were added to the mixture, which was then diluted with DMF (≈50 mL) and stirred at 130°-135° C. and under nitrogen for 2 hours. The mixture was cooled, poured into water (≈800 mL), and then extracted into ether. The organic phase was separated, washed once with water and then brine, dried over magnesium sulfate, and evaporated. The residue was dissolved in ethyl acetate, 5% hydrochloric acid in methanol was added, and the solution was evaporated. The residue was dissolved in ethyl acetate and a small amount of methanol and the solution was evaporated. The residue was again dissolved in ethyl acetate and methanol and the solution was evaporated. Filtration gave [2-(5-chloro-1H-indol-3-yl)-1,1-dimethylethyl][2-(2-cyclopropylmethyloxyphenoxy)ethyl]amine hydrochloride (7.8 g, 17.4 mmol), m.p. 199°-201° C.
Name
2-[2-(cyclopropylmethyloxy)phenoxy]ethyl methanesulfonate
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step Two
Quantity
4.77 g
Type
reactant
Reaction Step Three
Quantity
5.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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